molecular formula C24H31N3O4 B2968902 2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1448038-35-4

2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2968902
CAS No.: 1448038-35-4
M. Wt: 425.529
InChI Key: PLNZZESXVHTKSI-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in the field of synthetic chemistry. This compound has unique structural features that make it a candidate for various scientific applications and potential pharmacological activities. Its complex chemical structure suggests multiple functional groups that can participate in a range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic synthesis techniques. Common synthetic routes may include:

  • Formation of the diethylamino group through an alkylation reaction.

  • Synthesis of the pyrazole ring via cyclization reactions.

  • Functionalization of the aromatic rings with methoxy groups using methylation reactions.

Industrial Production Methods: In industrial settings, the compound can be produced using streamlined methods involving:

  • Catalytic reactions to enhance yield and efficiency.

  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.

  • Scale-up procedures to ensure consistent quality and purity of the final product.

Types of Reactions It Undergoes

  • Oxidation: : Can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Undergoes reduction reactions to potentially form hydrogenated products.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

  • Oxidation: : Commonly uses oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Utilizes reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: : Employs reagents like halogens or alkylating agents under varying conditions of temperature and solvent.

Major Products Formed

  • Oxidation Products: : Quinones or hydroxylated derivatives.

  • Reduction Products: : Various hydrogenated intermediates.

  • Substitution Products: : Derivatives with modified substituents on the aromatic rings.

Scientific Research Applications

The compound finds application in diverse fields including:

  • Chemistry: : Used as a reactant or intermediate in organic synthesis.

  • Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for pharmacological properties, potentially as a therapeutic agent.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically investigated through:

  • Molecular Targets: : Identifying specific proteins, enzymes, or receptors that interact with the compound.

  • Pathways Involved: : Exploring biochemical pathways impacted by the compound's presence, often through binding studies or enzyme assays.

Comparison with Similar Compounds

2-(Diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds in terms of:

  • Structural Uniqueness: : Unique combination of diethylamino, pyrazole, and methoxyphenyl groups.

  • Chemical Reactivity: : Differences in reactivity patterns compared to analogs.

  • Applications: : Specific uses that distinguish it from other structurally similar compounds.

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole

  • 2-Diethylamino-1H-pyrazole

  • 3,5-Dimethoxyphenyl derivatives

This compound's multifaceted nature makes it a valuable subject for continued research and development across multiple scientific disciplines. Whether through novel synthesis methods or emerging applications, its impact is ever-expanding.

Properties

IUPAC Name

2-(diethylamino)-1-[3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-6-26(7-2)16-24(28)27-22(20-12-11-19(30-4)14-23(20)31-5)15-21(25-27)17-9-8-10-18(13-17)29-3/h8-14,22H,6-7,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNZZESXVHTKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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